molecular formula C7H9NO2 B1382612 6-Azaspiro[3.4]octane-2,5-dione CAS No. 2091102-07-5

6-Azaspiro[3.4]octane-2,5-dione

Cat. No. B1382612
CAS RN: 2091102-07-5
M. Wt: 139.15 g/mol
InChI Key: UZZSKGIHKCJBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[3.4]octane-2,5-dione is a chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15 .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been described in the literature . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO2/c9-5-3-7(4-5)1-2-8-6(7)10/h1-4H2,(H,8,10) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 139.15 . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-Azaspiro[3.4]octane-2,5-dione derivatives are synthesized through various methods, offering a range of structural and conformational properties. For instance, the study by Ramesh et al. (2019) elaborates on the annulation strategy utilized for the synthesis of 2-azaspiro[3.4]octane, emphasizing the use of readily available starting materials and conventional chemical transformations (Ramesh, Balakumar, Rizzo, & Zhang, 2019).

Application in Drug Discovery

  • The compound plays a role in the development of drug discovery modules. Li et al. (2013) report on the synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Enantioselective Synthesis

  • Enantioselective synthesis of this compound derivatives is also a significant area of research. D'Angelo et al. (2005) describe an enantioselective synthesis of a key chiral intermediate in the elaboration of cephalotaxine (D'Angelo, Dumas, & Pizzonero, 2005).

Crystal and Molecular Structure Studies

  • The crystal and molecular structure of this compound derivatives have been investigated, such as the study by Manjunath et al. (2011), which used X-ray diffraction studies to investigate the structure of a specific derivative (Manjunath et al., 2011).

Miscellaneous Applications

  • Other research focuses on the neighboring effect of lactam functionality in reactions of 6-azaspiro[4.5]decane-1,7-dione, exploring the susceptibility to nucleophilic attack and rearrangement of select products (Hilmey, Gallucci, & Paquette, 2005).

Safety and Hazards

The safety data sheet for 6-Azaspiro[3.4]octane-2,5-dione indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-azaspiro[3.4]octane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-3-7(4-5)1-2-8-6(7)10/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZSKGIHKCJBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2091102-07-5
Record name 6-azaspiro[3.4]octane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[3.4]octane-2,5-dione
Reactant of Route 2
6-Azaspiro[3.4]octane-2,5-dione
Reactant of Route 3
6-Azaspiro[3.4]octane-2,5-dione
Reactant of Route 4
6-Azaspiro[3.4]octane-2,5-dione
Reactant of Route 5
6-Azaspiro[3.4]octane-2,5-dione
Reactant of Route 6
6-Azaspiro[3.4]octane-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.